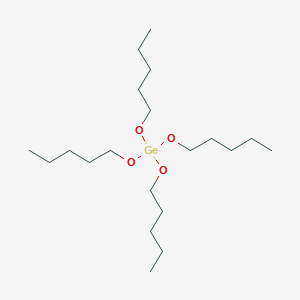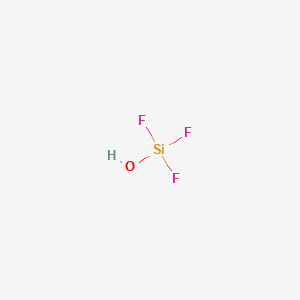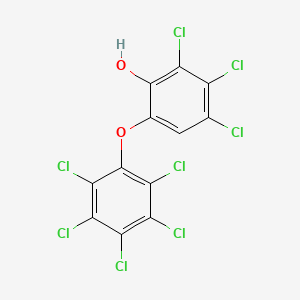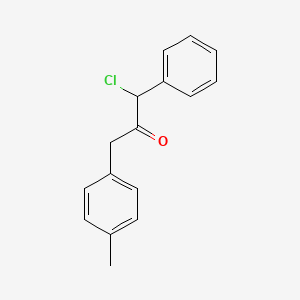
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is a chemical compound known for its unique structure and properties It is a member of the diazadiphospholidine family, which contains both nitrogen and phosphorus atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione typically involves the reaction of tetramethylphosphorodithioic diamide with suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as flame retardants and stabilizers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dioxide
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2-thione
Uniqueness
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is unique due to its specific arrangement of atoms and the presence of two sulfur atoms in the ring structure. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
| 91043-86-6 | |
Molekularformel |
C5H12N2P2S2 |
Molekulargewicht |
226.2 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-2-sulfanylidene-1,4,2λ5,3-diazadiphospholidine-5-thione |
InChI |
InChI=1S/C5H12N2P2S2/c1-6-5(10)7(2)9(4,11)8(6)3/h1-4H3 |
InChI-Schlüssel |
ASFDGBYQAYRLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)N(P(=S)(P1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/no-structure.png)

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)





